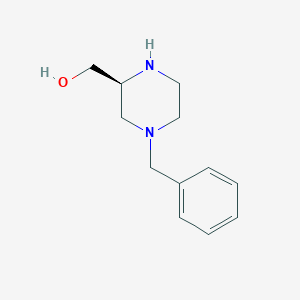

(S)-4-benzyl-2-hydroxymethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-4-benzylpiperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFGDYBTJEEDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427486 | |

| Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149715-45-7 | |

| Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure Elucidation of (S)-4-benzyl-2-hydroxymethylpiperazine

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1] When chirality is introduced, as in (S)-4-benzyl-2-hydroxymethylpiperazine, the resulting molecule gains the potential for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.[2][3] The N-benzyl group, in particular, is a versatile structural element known to engage in crucial cation-π interactions with proteins.[2] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and a detailed approach to its structural verification, designed for researchers and professionals in pharmaceutical development.

Part 1: Enantioselective Synthesis from a Chiral Pool Starting Material

The synthesis of enantiomerically pure this compound is most efficiently achieved through a chiral pool approach, starting from a readily available and stereochemically defined precursor. (S)-2-piperazinecarboxylic acid serves as an excellent starting material for this purpose. The proposed synthetic route involves a three-step process: N-benzylation, esterification, and subsequent reduction of the ester to the primary alcohol.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of (S)-4-Benzylpiperazine-2-carboxylic acid

-

To a stirred solution of (S)-2-piperazinecarboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the secondary amine of the piperazine ring, facilitating nucleophilic attack on the benzyl bromide. Acetonitrile is an appropriate polar aprotic solvent for this SN2 reaction.

Step 2: Synthesis of Methyl (S)-4-benzylpiperazine-2-carboxylate

-

Suspend (S)-4-benzylpiperazine-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure, and neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield the desired ester.

Causality: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. Thionyl chloride activates the carboxylic acid towards nucleophilic attack by methanol.

Step 3: Synthesis of this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a solution of methyl (S)-4-benzylpiperazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate to obtain the crude this compound, which can be further purified by column chromatography.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The use of anhydrous conditions is critical as LiAlH4 reacts violently with water.

Part 2: Comprehensive Structure Elucidation

The unambiguous determination of the structure and stereochemistry of the synthesized this compound requires a combination of spectroscopic and analytical techniques.

Structure Elucidation Workflow

Caption: Logical flow for the structural verification of the target compound.

Analytical Data Summary

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the hydroxymethyl protons, and the protons of the piperazine ring. The diastereotopic nature of the benzylic protons may result in a complex splitting pattern.[4][5] |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the hydroxymethyl carbon, and the carbons of the piperazine ring. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns may show the loss of the hydroxymethyl group or the benzyl group.[6][7] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons, and C-N stretching bands. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity of the (S)-enantiomer.[8][9] |

Detailed Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to provide key information about the connectivity of the molecule. The aromatic protons of the benzyl group will appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic CH₂ protons are diastereotopic and are expected to appear as a pair of doublets. The protons of the piperazine ring will show complex splitting patterns in the aliphatic region. The CH₂ protons of the hydroxymethyl group will also be diastereotopic and likely appear as two distinct signals.

-

¹³C NMR : The carbon NMR spectrum will confirm the number of distinct carbon environments. The aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the hydroxymethyl carbon will all have characteristic chemical shifts.

-

2D NMR (COSY, HSQC) : Correlation spectroscopy (COSY) will be used to establish proton-proton coupling networks, confirming the connectivity within the piperazine ring and the benzyl group. Heteronuclear single quantum coherence (HSQC) spectroscopy will correlate each proton with its directly attached carbon, aiding in the definitive assignment of all ¹H and ¹³C signals.[10][11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be employed to determine the molecular weight of the compound. The expected mass for the protonated molecule [C₁₂H₁₈N₂O + H]⁺ is approximately 207.14 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. A broad absorption peak in the 3200-3600 cm⁻¹ range will confirm the presence of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized compound, chiral HPLC is the method of choice. The sample will be analyzed on a chiral stationary phase (e.g., a polysaccharide-based column) with an appropriate mobile phase.[8] A single sharp peak will indicate that the synthesis was successful in producing a single enantiomer. The retention time can be compared to a racemic standard if available.

Conclusion

This technical guide outlines a reliable and efficient synthetic route to this compound, a valuable chiral building block in drug discovery. The described methodology, starting from a commercially available chiral precursor, ensures high enantiomeric purity of the final product. Furthermore, the comprehensive analytical workflow detailed herein provides a robust framework for the unambiguous structural and stereochemical elucidation of the target molecule. By following these protocols, researchers can confidently synthesize and characterize this important compound for its application in the development of novel therapeutics.

References

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound 2HCl. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

Bentham Science. (n.d.). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

mzCloud. (n.d.). N Benzyl 4 piperidone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mzCloud – N Benzyl 4 piperidone [mzcloud.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. jocpr.com [jocpr.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chiral Piperazine Derivatives in Medicinal Chemistry and Drug Design

Foreword: The Piperazine Moiety — An Enduring Scaffold of Therapeutic Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds."[1][2][3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a scaffold.[1][3] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable utility.[1][4] The unique physicochemical properties of the piperazine moiety—its conformational flexibility, tunable basicity, and capacity to improve aqueous solubility and oral bioavailability—make it an invaluable tool for drug designers.[4][5][6]

This guide delves into a critical and nuanced aspect of this scaffold: chirality. The introduction of a stereocenter onto the piperazine ring transforms it into a chiral entity, unlocking a new dimension of molecular recognition and pharmacological specificity. We will explore the profound implications of this chirality, from the synthetic strategies required to access enantiomerically pure derivatives to the dramatic impact of stereochemistry on drug-target interactions and overall therapeutic profiles. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the world of chiral piperazine derivatives.

The Strategic Importance of Chirality in Piperazine-Based Drugs

Chirality is a fundamental principle in pharmacology, as biological systems—enzymes, receptors, and nucleic acids—are inherently chiral.[7] Consequently, the stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[7][8] For piperazine-containing drugs, the spatial arrangement of substituents dictated by a chiral center can dramatically influence target binding affinity, selectivity, and metabolic stability.[7][8]

A classic illustration of this principle is the relationship between the antihistamines cetirizine and its single enantiomer, levocetirizine. Cetirizine is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers (enantiomers).[9] Levocetirizine is the pharmacologically active enantiomer, exhibiting a higher affinity for the histamine H1 receptor.[9][10] This enhanced potency allows for a lower therapeutic dose, potentially reducing the likelihood of off-target side effects.[9] This example underscores the critical need for stereocontrolled synthesis and evaluation in the development of chiral piperazine drugs.

Synthetic Strategies for Accessing Enantiopure Piperazine Derivatives

The synthesis of enantiomerically pure chiral piperazines is a cornerstone of their application in medicinal chemistry. Several robust strategies have been developed, each with its own set of advantages and considerations. The choice of synthetic route often depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Asymmetric Synthesis

Direct asymmetric synthesis aims to create the chiral piperazine core with a specific stereochemistry from the outset. This is often the most elegant and efficient approach, avoiding the need for downstream separation of isomers.

-

Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of prochiral pyrazine precursors using a chiral metal catalyst (e.g., Iridium-based). This method can provide access to a wide variety of chiral piperazines with high enantioselectivity (up to 96% ee).[11] The scalability and high efficiency of this approach make it particularly attractive for industrial applications.[11]

-

Asymmetric Lithiation-Substitution: This method allows for the direct functionalization of the piperazine ring.[12] It utilizes a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent electrophilic trapping at a specific position, thereby creating a stereocenter with high enantiopurity.[12][13] This technique has been successfully applied to the synthesis of intermediates for complex drugs like the HIV protease inhibitor, Indinavir.[12][13]

Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules, such as α-amino acids, as starting materials.[14] A common approach involves converting an α-amino acid into a chiral 1,2-diamine, which then undergoes a key cyclization step, such as an aza-Michael addition, to form the piperazine ring.[14] This method provides a reliable and often cost-effective way to produce orthogonally protected, enantiomerically pure 2-substituted piperazines, which are versatile building blocks for further derivatization.[14]

Chiral Resolution of Racemates

When a racemic mixture of a piperazine derivative is synthesized, it is necessary to separate the enantiomers. This process is known as chiral resolution.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperazine base with a chiral acid resolving agent. This reaction forms two diastereomeric salts, which, due to their different physical properties, can often be separated by crystallization.[15] A systematic screening of resolving agents and solvent systems is crucial for optimizing the efficiency of this process.[15]

-

Chiral Chromatography: Techniques like chiral supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are powerful analytical and preparative tools for separating enantiomers.[4][16] Chiral SFC, for instance, has been employed in the synthesis of the kinase inhibitor Avapritinib to separate diastereomers.[4] Capillary electrophoresis using chiral selectors like sulfated β-cyclodextrin offers a robust method for the analytical separation of chiral piperazine-based antihistamines.[16]

The following diagram illustrates the overarching synthetic workflows.

Caption: Key synthetic routes to enantiopure piperazine derivatives.

The Chiral Piperazine Scaffold in Action: Case Studies

The strategic incorporation of a chiral piperazine moiety has been pivotal to the success of numerous drugs across different therapeutic areas. The following case studies highlight how stereochemistry influences the pharmacological profile of these agents.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant that acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and modulates several serotonin receptor subtypes.[17][18] The synthesis of vortioxetine involves the coupling of a piperazine intermediate with a substituted aryl sulfide.[17][19] While vortioxetine itself is not chiral, many of its derivatives and synthetic precursors are. The precise control of the synthetic route, often involving multiple steps to prepare key intermediates, is crucial to ensure the final product's purity and efficacy.[17][20] The piperazine ring in vortioxetine is critical for its interaction with the serotonin transporter and various serotonin receptors, and any chiral substitution on this ring would be expected to significantly alter its pharmacological profile.[19]

Posaconazole: An Extended-Spectrum Antifungal

Posaconazole is a potent triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections.[21][22] Its complex structure features multiple stereocenters, including those on a furan ring attached to a phenylpiperazine moiety.[21] Posaconazole functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[21][23][24] The specific stereochemistry of posaconazole is critical for its high-affinity binding to the active site of CYP51.[24] The intricate arrangement of its substituents, including the chiral sec-butyl group and the tetrahydrofuran ring, ensures a precise fit within the enzyme, leading to potent antifungal activity.[21][24] Any alteration in these stereocenters would likely disrupt this interaction and diminish its efficacy.

The Impact of Chirality on Receptor Selectivity

Recent studies on nicotinic acetylcholine receptors (nAChRs) have demonstrated how subtle changes in the stereochemistry of methyl-substituted piperazine derivatives can lead to significant shifts in receptor selectivity.[7] For a series of phenylpiperazine compounds, introducing a methyl group at the C2 position of the piperazine ring had selective effects on α7 versus α9α10 nAChR activity.[7] In contrast, substitution at the C3 position was found to be detrimental to the activity at both receptor subtypes.[7] These findings underscore the critical role of chirality in fine-tuning drug-receptor interactions and achieving the desired selectivity profile, which is paramount for minimizing off-target effects.[7]

The table below summarizes the differential activity of chiral piperazine derivatives, illustrating the importance of stereochemistry.

| Drug/Compound Class | Stereoisomer | Key Pharmacological Effect | Implication |

| Cetirizine | Racemic Mixture | H1 Antihistamine | Contains both active and less active enantiomers.[9] |

| Levocetirizine | (R)-enantiomer | More potent H1 Antihistamine | Higher receptor affinity allows for a lower therapeutic dose.[10][25] |

| 2-Methyl Phenylpiperazinium | (S)-isomer | Selective for α7 nAChR | Demonstrates that stereochemistry can drive receptor subtype selectivity.[7] |

| 2-Methyl Phenylpiperazinium | (R)-isomer | Selective for α9α10 nAChR | Highlights the potential for stereoisomers to have distinct therapeutic applications.[7] |

Structure-Activity Relationship (SAR) and Experimental Protocols

Systematic structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of chiral piperazine derivatives.[6][8] These studies investigate how modifications to the chemical structure, particularly the stereochemistry and substitution patterns on the piperazine ring, affect a compound's pharmacological activity.[8]

Key SAR Considerations

-

Stereochemistry: As demonstrated, the absolute configuration of stereocenters on the piperazine ring is a primary determinant of biological activity and selectivity.[7][8]

-

Substitution Position: The position of substituents on the piperazine ring (e.g., C2 vs. C3) can have a profound impact on receptor binding and functional activity.[7]

-

N-Substituents: The nature of the substituents on the two nitrogen atoms of the piperazine ring is crucial for modulating physicochemical properties (like solubility and lipophilicity) and for interacting with the biological target.[3][4] These substituents often serve as key pharmacophoric elements.

The following diagram illustrates the interaction of a chiral piperazine derivative with a hypothetical receptor, emphasizing the importance of stereochemical fit.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cetirizine vs. Levocetirizine: Understanding the Subtle Differences - Oreate AI Blog [oreateai.com]

- 10. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 19. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 21. Posaconazole - Wikipedia [en.wikipedia.org]

- 22. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. apexbt.com [apexbt.com]

- 25. researchgate.net [researchgate.net]

The Synaptic Maze: A Technical Guide to Elucidating the Mechanism of Action of Benzylpiperazine-Based Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of benzylpiperazine (BZP)-based compounds. Moving beyond a simple recitation of facts, this document serves as a strategic manual, detailing the scientific rationale and step-by-step methodologies for key in vitro and in vivo assays. We delve into the core principles of receptor binding, neurotransmitter release and reuptake dynamics, electrophysiological characterization, and behavioral pharmacology. By integrating established protocols with expert insights, this guide is designed to empower researchers to conduct robust and self-validating studies, ultimately unraveling the complex synaptic interplay of this significant class of psychoactive molecules.

Introduction: The Enigmatic Profile of Benzylpiperazine

1-Benzylpiperazine (BZP) is a synthetic compound that has garnered significant attention for its stimulant and euphoriant properties, often being compared to amphetamine.[1][2] Initially explored as a potential antidepressant, its development was halted due to its psychostimulant effects.[3] Understanding the precise molecular interactions of BZP and its analogs is crucial for both public health and the development of novel therapeutics. These compounds primarily exert their effects by modulating monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] Animal studies have consistently demonstrated that BZP stimulates the release and inhibits the reuptake of these key neurotransmitters.[3] This guide will provide the technical foundation necessary to dissect these mechanisms with precision.

Deconstructing the Molecular Dance: Core Mechanistic Pathways

The primary mechanism of action for BZP involves its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[4][5] This multifaceted regulation of synaptic monoamines has led to BZP being described as a "messy drug".[4] The following diagram illustrates the principal molecular targets of BZP at the synapse.

Caption: BZP's multifaceted interaction with monoamine transporters and receptors.

In Vitro Assays: Quantifying Molecular Interactions

To precisely characterize the interaction of benzylpiperazine-based compounds with their molecular targets, a suite of in vitro assays is indispensable. These assays provide quantitative data on binding affinities, reuptake inhibition, and neurotransmitter release.

Radioligand Binding Assays: Gauging Affinity for Transporters and Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The principle lies in the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.

Experimental Workflow:

Caption: A streamlined workflow for conducting radioligand binding assays.

Detailed Protocol: Dopamine Transporter (DAT) Binding Assay

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

-

Non-specific Binding Control: 10 µM GBR 12909 or cocaine.

-

Test Compound: Benzylpiperazine hydrochloride dissolved in assay buffer across a range of concentrations.

-

-

Tissue Preparation:

-

Homogenize rat striatal tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2, crude synaptosomal fraction) in fresh assay buffer.[6]

-

-

Binding Reaction:

-

In a 96-well plate, combine 50 µL of the membrane preparation, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the BZP test compound solution or control.

-

Incubate for 60-90 minutes at 4°C.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials with 4 mL of scintillation fluid and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BZP concentration.

-

Determine the IC50 value (the concentration of BZP that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Representative Binding Affinities (Ki) of Benzylpiperazine for Monoamine Transporters

| Transporter | Radioligand | BZP Ki (nM) | Reference Compound | Reference Ki (nM) |

| DAT | [³H]WIN 35,428 | ~2800 | Cocaine | ~200 |

| NET | [³H]Nisoxetine | ~3400 | Desipramine | ~1 |

| SERT | [³H]Citalopram | ~33000 | Fluoxetine | ~5 |

Note: These are approximate values and can vary based on experimental conditions. Sourcing specific Ki values from literature is recommended.

Neurotransmitter Uptake and Release Assays: A Functional Perspective

While binding assays reveal affinity, they do not directly measure the functional consequences of this binding. Uptake and release assays provide this crucial functional data.

Experimental Workflow: Synaptosome-Based Neurotransmitter Release Assay

Caption: A systematic approach to measuring neurotransmitter release from synaptosomes.

Detailed Protocol: [³H]Dopamine Release from Rat Striatal Synaptosomes

-

Synaptosome Preparation:

-

Loading with [³H]Dopamine:

-

Resuspend the synaptosomes in Krebs-Ringer buffer.

-

Incubate with [³H]Dopamine (final concentration ~10 nM) for 15 minutes at 37°C.

-

-

Superfusion:

-

Layer the loaded synaptosomes onto a filter in a superfusion chamber.

-

Continuously perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

-

Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes).

-

-

Drug Application:

-

After establishing a stable baseline of [³H]Dopamine release, switch to a buffer containing the desired concentration of BZP.

-

Continue collecting fractions to measure the drug-evoked release.

-

-

Quantification and Analysis:

-

Add scintillation cocktail to the collected fractions and quantify radioactivity.

-

Express the release in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period.

-

Calculate the net drug-evoked release by subtracting the basal release from the peak release observed in the presence of BZP.

-

Determine the EC50 value for release by testing a range of BZP concentrations.

-

Table 2: Representative Functional Potencies (EC50) of Benzylpiperazine at Monoamine Transporters

| Function | Transporter | BZP EC50 (nM) | Reference Compound | Reference EC50 (nM) |

| Release | DAT | 175 | d-amphetamine | 25 |

| Release | NET | 62 | d-amphetamine | 7 |

| Release | SERT | 6050 | d-amphetamine | 1765 |

Source: Adapted from Wikipedia, which cites a primary research article. It is crucial to consult the original source for detailed experimental conditions.[1]

Electrophysiology: Monitoring Transporter Activity in Real-Time

Patch-clamp electrophysiology allows for the direct measurement of ion currents associated with transporter function. This technique provides high temporal resolution to study the effects of BZP on transporter kinetics.

Detailed Protocol: Whole-Cell Voltage-Clamp Recordings from Transporter-Expressing Cells

-

Cell Culture:

-

Use a cell line (e.g., HEK293) stably expressing the monoamine transporter of interest (e.g., hDAT).

-

-

Electrophysiological Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Recording Solutions:

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3.

-

Extracellular Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 20 HEPES, 10 glucose, pH 7.4.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.[8]

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply the neurotransmitter substrate (e.g., dopamine) to elicit an inward current mediated by the transporter.

-

After establishing a stable baseline current, co-apply BZP with the substrate to measure its effect on the transporter-mediated current. BZP, as a releaser, may induce a reverse transport current (efflux).[9]

-

In Vivo Studies: Bridging Molecular Actions to Behavioral Outcomes

To understand the physiological and behavioral relevance of the in vitro findings, in vivo studies in animal models are essential. These studies assess the overall effect of BZP on the central nervous system and behavior.

Locomotor Activity: A Measure of Psychostimulant Effects

Increased locomotor activity is a hallmark of psychostimulant drugs.[10] This can be readily quantified using automated activity chambers.

Detailed Protocol: Open Field Locomotor Activity in Mice

-

Apparatus:

-

A square or circular arena equipped with infrared beams to detect movement.[11]

-

-

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer BZP (e.g., 1-20 mg/kg, intraperitoneally) or vehicle.

-

Immediately place the mouse in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the BZP-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conditioned Place Preference (CPP): Assessing Rewarding Properties

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[12] It is based on the principle that animals will spend more time in an environment previously associated with a rewarding experience.

Experimental Workflow: Conditioned Place Preference

Caption: The three-phase process of a conditioned place preference study.

Drug Discrimination: Probing Subjective Effects

Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug.[13] Animals are trained to recognize the subjective state induced by a specific drug and respond accordingly to receive a reward.

Conclusion: Synthesizing a Comprehensive Mechanistic Profile

By systematically applying the in vitro and in vivo methodologies detailed in this guide, researchers can construct a comprehensive and robust understanding of the mechanism of action of benzylpiperazine-based compounds. This multi-faceted approach, from molecular binding to behavioral outcomes, is essential for accurately characterizing the pharmacology and predicting the physiological effects of these and other novel psychoactive substances. The integration of these techniques provides a self-validating system, where the findings from one assay inform and are corroborated by the results of another, ensuring the highest level of scientific integrity.

References

-

BZP/piperazines drug profile | - European Union. (n.d.). Retrieved January 27, 2026, from [Link]

- Almaghrabi, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.

-

Benzylpiperazine. (2023, December 27). In Wikipedia. [Link]

- Wai, T. L., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 010-017.

- Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. Psychopharmacology, 232(16), 2969–2980.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

- Arida, R. M., et al. (2015). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 53(6), 513-521.

- Kim, D., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules, 24(18), 3350.

- Tzschentke, T. M. (2007). Conditioned Place Preference as a Measure of Reward. In Methods of Behavior Analysis in Neuroscience, Second Edition. CRC Press/Taylor & Francis.

- Ali, A., & Dwivedi, S. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 93, 58-64.

- Porter, J. H., & Prus, A. J. (2007). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience, Second Edition. CRC Press/Taylor & Francis.

- de Visser, L., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 861731.

- Meltzer, P. C., et al. (2002). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 45(18), 3881-3893.

- Gabrielsen, M., et al. (2014). Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. The Journal of Neuroscience, 34(2), 435-446.

-

Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. Retrieved January 27, 2026, from [Link]

-

A good protocol for extracting mouse brain synaptosomes? (2013, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved January 27, 2026, from [Link]

-

Drug discrimination. (2023, November 28). In Wikipedia. [Link]

- de Wit, H. (1998). Human Drug Discrimination: A Primer and Methodological Review. Psychopharmacology, 137(4), 301-311.

-

Conditioned place preference. (2023, December 14). In Wikipedia. [Link]

- Khoshbouei, H., et al. (2012). Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry. Journal of Visualized Experiments, (69), e4313.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Hamill, O. P., et al. (1981). Patch clamp techniques for single channel and whole-cell recording. Pflügers Archiv, 391(2), 85-100.

- Perry, E. B., et al. (2011). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 218(1), 19-28.

- Rothman, R. B., et al. (2005). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 144(2), 185-191.

- Treatment of Stimulant Use Disorders: Current Practices and Promising Perspectives. (2019).

- Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58384.

-

Locomotor Sensitization Study. (n.d.). Melior Discovery. Retrieved January 27, 2026, from [Link]

-

Isolating Synaptosomes: Tips and Best Practice. (2023, August 18). YouTube. Retrieved January 27, 2026, from [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. Retrieved January 27, 2026, from [Link]

-

Conditioned Place Preference in Rodents and Humans. (2016, July 18). Veterian Key. Retrieved January 27, 2026, from [Link]

- Isolation and characterization of synaptic structures from human neural organoids. (2024, January 22). bioRxiv.

-

Clinical Guidance: Stimulant Use. (2023, November 20). HIVguidelines.org. Retrieved January 27, 2026, from [Link]

- Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. (2015). Journal of Visualized Experiments, (100), e52882.

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. va.gov [va.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Role of (S)-4-benzyl-2-hydroxymethylpiperazine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Medicinal Chemistry

In the landscape of modern drug development, the three-dimensional architecture of a molecule is paramount to its biological function. Chirality, the property of non-superimposable mirror images, often dictates the efficacy, selectivity, and safety profile of a therapeutic agent. Chiral building blocks, enantiomerically pure compounds used as starting materials, are thus indispensable tools for the efficient and stereocontrolled synthesis of complex pharmaceutical molecules.[1] Among the vast array of chiral scaffolds, piperazine derivatives have emerged as "privileged structures" due to their frequent appearance in a multitude of biologically active compounds, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties.[1][2] This guide focuses on a particularly valuable member of this class: (S)-4-benzyl-2-hydroxymethylpiperazine, a versatile chiral building block that provides a pre-defined stereocenter and multiple points for synthetic diversification.

Physicochemical Properties and Structural Attributes

This compound, typically available as its dihydrochloride salt, is a white to off-white solid soluble in polar solvents.[3] Its molecular structure is characterized by a piperazine ring with three key functional elements: a stereochemically defined center at the C2 position, a nucleophilic hydroxymethyl group at C2, and a benzyl protecting group on the N4 nitrogen.

| Property | Value | Reference |

| Chemical Name | This compound Dihydrochloride | [3] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 279.206 g/mol | [3] |

| Appearance | Solid (white or off-white powder) | [3] |

| Chirality | (S)-configuration at the C2 chiral center | [3] |

| Storage | Cool, dry place, away from moisture and heat | [3] |

The benzyl group serves as a robust protecting group for the N4 nitrogen, preventing unwanted side reactions while allowing for facile removal under standard hydrogenolysis conditions. The primary alcohol of the hydroxymethyl group provides a handle for a wide range of chemical transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution. The secondary amine at N1 offers another site for functionalization, enabling the construction of diverse molecular architectures.

Enantioselective Synthesis: A Chiral Pool Approach

The synthesis of enantiomerically pure this compound is crucial to its utility as a chiral building block. A robust and scalable strategy employs the "chiral pool" approach, starting from readily available and inexpensive proteinogenic amino acids, such as (S)-aspartic acid.[4] This methodology ensures the transfer of the inherent chirality of the starting material to the final product.

A representative synthetic pathway, adapted from the synthesis of homologous piperazine-alcanols, involves a five-step sequence:[4]

-

Formation of N-protected Aspartic Acid Derivative: (S)-aspartic acid is first protected at the amino group, for instance, with a benzyloxycarbonyl (Cbz) group.

-

Amidation: The protected aspartic acid is then coupled with a suitable amine, such as benzylamine, to form the corresponding amide.

-

Cyclization to Dioxopiperazine: Intramolecular cyclization of the resulting diamide derivative under appropriate conditions yields the chiral dioxopiperazine intermediate.

-

N-Alkylation (optional, if not already the desired group): The N1 position of the dioxopiperazine can be alkylated if a different substituent than the one introduced in the amidation step is desired. In the context of synthesizing the title compound, the initial use of benzylamine in the amidation step directly installs the required N-benzyl group.

-

Reduction: The final and critical step involves the reduction of both the amide carbonyls and any ester functionalities within the dioxopiperazine intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed to afford the desired this compound.[4]

Experimental Protocol: Synthesis of (S)-4-benzyl-3,5-dioxopiperazine-2-acetic acid ethyl ester (A Key Intermediate)

This protocol is adapted from the general procedure for the synthesis of homologous dioxopiperazine-esters.[4]

Materials:

-

(S)-aspartic acid diethyl ester hydrochloride

-

Benzylamine

-

Triethylamine (TEA)

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of (S)-aspartic acid diethyl ester hydrochloride (1.0 eq) in toluene is treated with triethylamine (2.5 eq).

-

Benzylamine (1.1 eq) is added to the mixture.

-

The reaction mixture is heated to reflux for 48 hours with the removal of water using a Dean-Stark apparatus.

-

The reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the (S)-4-benzyl-3,5-dioxopiperazine-2-acetic acid ethyl ester.

Experimental Protocol: Reduction to this compound

This protocol is a conceptual adaptation for the final reduction step.[4]

Materials:

-

(S)-4-benzyl-3,5-dioxopiperazine-2-acetic acid ethyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, water, and 15% aqueous sodium hydroxide solution (for workup)

-

Ethyl acetate

Procedure:

-

A solution of the dioxopiperazine-ester intermediate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (a sufficient excess to reduce both amides and the ester) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.

-

The resulting suspension is filtered, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by chromatography or crystallization of a suitable salt.

Applications in Asymmetric Synthesis: A Gateway to Complex Molecules

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex chiral molecules. The pre-installed stereocenter at C2 provides a foundation for subsequent stereocontrolled transformations, while the orthogonal reactivity of the two nitrogen atoms and the hydroxyl group allows for selective functionalization.

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed drugs can be challenging to pinpoint due to proprietary process development, its value as a building block can be inferred from the prevalence of chiral 2-substituted piperazines in pharmaceuticals.[5] The synthetic strategies enabled by this building block are central to the discovery and development of new chemical entities.

Conceptual Application Workflow:

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 2HCl | High Purity Supplier in China | Specifications, Safety, Uses & Price [pipzine-chem.com]

- 4. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of (S)-4-benzyl-2-hydroxymethylpiperazine

This guide provides an in-depth technical analysis of the spectroscopic data for (S)-4-benzyl-2-hydroxymethylpiperazine, a chiral piperazine derivative of significant interest in pharmaceutical research and development. The structural elucidation and stereochemical confirmation of such molecules are paramount for ensuring drug safety and efficacy. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into experimental considerations and data interpretation based on established principles and data from analogous structures.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile chiral building block in medicinal chemistry. Its piperazine core is a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties. The stereochemistry at the C-2 position and the presence of the benzyl and hydroxymethyl groups introduce specific functionalities that govern its biological activity. Therefore, unambiguous confirmation of its structure and stereochemical integrity is a critical step in any drug discovery pipeline. This guide will demonstrate how a multi-technique spectroscopic approach provides a self-validating system for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework and insights into the molecule's conformation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit distinct signals for the aromatic, benzylic, piperazine ring, and hydroxymethyl protons. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H | Signals corresponding to the phenyl ring protons. |

| Benzylic (CH₂) | ~3.5 | Singlet | 2H | The two protons are chemically equivalent. |

| Hydroxymethyl (CH₂) | 3.4-3.6 | Multiplet | 2H | Diastereotopic protons due to the adjacent chiral center, may appear as a complex multiplet. |

| Piperazine Ring Protons | 1.8-3.0 | Multiplets | 7H | Complex region with overlapping signals due to restricted conformational mobility of the piperazine ring.[1] |

| Hydroxyl (OH) | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

| Amine (NH) | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[2][3]

The diastereotopic nature of the hydroxymethyl protons and the complex splitting patterns of the piperazine ring protons are direct consequences of the chiral center at C-2. Variable temperature NMR studies could provide further insights into the conformational dynamics of the piperazine ring.[1][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each unique carbon atom. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | Notes |

| Aromatic (C₆H₅) - Quaternary | ~138 | No signal | Attachment point of the benzyl group. |

| Aromatic (C₆H₅) - CH | 127-129 | Positive | Multiple signals expected for the aromatic carbons. |

| Benzylic (CH₂) | ~63 | Negative | Carbon of the benzyl CH₂ group. |

| Piperazine C-2 (CH) | ~60 | Positive | Chiral carbon attached to the hydroxymethyl group. |

| Hydroxymethyl (CH₂) | ~65 | Negative | Carbon of the hydroxymethyl group. |

| Piperazine C-3, C-5, C-6 (CH₂) | 45-55 | Negative | Multiple signals expected for the piperazine ring carbons. |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[2][5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₂H₁₈N₂O, with a monoisotopic mass of 206.1419 g/mol .

-

[M+H]⁺: The most prominent ion in the full scan ESI-MS spectrum is expected to be the protonated molecule at m/z 207.1497.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion will likely reveal characteristic fragment ions. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, a common fragmentation for benzylpiperazines.[6][7][8]

| m/z | Proposed Fragment | Notes |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak.[7] |

| 116 | [C₅H₁₂N₂O]⁺ | Loss of the benzyl group from the parent ion. |

| 176 | [C₁₁H₁₆N₂]⁺ | Loss of the hydroxymethyl group. |

The presence of the tropylium ion at m/z 91 is a strong indicator of the benzyl moiety.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3100-3500 | O-H stretch (alcohol) and N-H stretch (amine) | Broad, Medium | These bands may overlap. Hydrogen bonding will cause broadening. |

| 3000-3100 | C-H stretch (aromatic) | Medium to Weak | Characteristic of the phenyl ring. |

| 2800-3000 | C-H stretch (aliphatic) | Strong | Corresponding to the CH₂ and CH groups in the piperazine and benzyl moieties. |

| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium | Characteristic skeletal vibrations of the phenyl ring. |

| 1000-1300 | C-N stretch (amine) and C-O stretch (alcohol) | Medium to Strong | These bands can be found in the fingerprint region. |

| 690-770 | C-H out-of-plane bend (aromatic) | Strong | The exact position depends on the substitution pattern of the aromatic ring (monosubstituted). |

The broadness of the O-H and N-H stretching bands is a key indicator of hydrogen bonding, which is expected for this molecule in the solid state or as a neat liquid.[9][10]

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR, MS, and IR spectroscopy provides a robust and self-validating framework for the structural and stereochemical characterization of this compound. NMR spectroscopy elucidates the detailed connectivity and stereochemistry, mass spectrometry confirms the molecular weight and provides fragmentation clues, and IR spectroscopy rapidly identifies the key functional groups. This integrated analytical approach is indispensable in the field of drug development, ensuring the identity and purity of pharmaceutically active compounds.

References

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

-

4-Benzylpiperidine | C12H17N. PubChem. Available at: [Link]

-

(S)-4-Benzyl-2-oxazolidinone | C10H11NO2. PubChem. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

-

1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. ResearchGate. Available at: [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]

-

(S)-4-BENZYL-2-OXAZOLIDINONE. GISSMO NMR. Available at: [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. Available at: [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

-

c6cy02413k1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

FT-IR spectra of 4-{4-[(2Z)-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. ResearchGate. Available at: [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

[18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

N Benzyl 4 piperidone. mzCloud. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. Available at: [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available at: [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. The Royal Society of Chemistry. Available at: [Link]

-

The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. ResearchGate. Available at: [Link]

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3. PubChem. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

-

1-Benzyl-4-(2-methoxyphenyl)-4-piperidinol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

The Privileged Scaffold: A Technical Guide to the Historical Development and Synthesis of Chiral Piperazines

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most common nitrogen-containing heterocycles in FDA-approved drugs. Its unique physicochemical properties, ability to modulate pharmacokinetics, and capacity to serve as a scaffold for three-dimensional molecular diversity have cemented its status as a "privileged structure." The introduction of chirality into the piperazine core unlocks vast new chemical space, profoundly influencing biological activity and target specificity. This guide provides an in-depth exploration of the historical evolution and key synthetic methodologies for accessing enantiopure piperazines. We trace the progression from early racemic preparations and the advent of classical resolution to the development of sophisticated, atom-economical strategies, including chiral pool synthesis, asymmetric catalysis, and biocatalysis. Through detailed protocols, comparative data analysis, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the synthesis of these critical chiral building blocks.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The six-membered, 1,4-disubstituted saturated heterocycle known as piperazine is a deceptively simple structure that has had an outsized impact on drug discovery. Its presence in blockbuster drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib, is a testament to its versatility. The two nitrogen atoms provide handles for substitution, allowing chemists to fine-tune properties like solubility, basicity, and receptor interactions.

However, the true leap in complexity and therapeutic potential occurs when stereochemistry is introduced. A single chiral center on the piperazine ring can dramatically alter a molecule's interaction with its biological target. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some cases, responsible for undesirable side effects. This fundamental principle of stereopharmacology has driven the development of robust and efficient methods to synthesize piperazines as single enantiomers, moving the field far beyond the racemic mixtures of the past. This guide will chronicle that journey, providing both the historical context and the practical, technical details of the core synthetic strategies employed today.

Historical Perspective: From Racemates to Enantiopure Compounds

The story of chiral piperazine synthesis is a reflection of the broader evolution of asymmetric synthesis in organic chemistry. It began with the use of racemic mixtures, followed by the development of methods to separate enantiomers, and has culminated in elegant catalytic methods that create the desired stereocenter with high fidelity from the outset.

Early Syntheses and the Era of Racemic Mixtures

The initial syntheses of piperazine and its simple derivatives in the late 19th and early 20th centuries were not concerned with stereochemistry. Industrial production often involved the ammoniation of 1,2-dichloroethane or ethanolamine, yielding the parent heterocycle as a byproduct.[1] Early therapeutic applications, such as its use as an anthelmintic (anti-worm) agent by Bayer in the early 1900s, utilized the achiral parent compound or simple, achiral derivatives.[1] As medicinal chemistry advanced, substituted piperazines were synthesized as racemic mixtures, and their biological activity was evaluated without regard to individual enantiomers. This approach, while historically important, often masked the true potential of the pharmacophore and carried the risk of administering an "isomeric ballast" with no therapeutic benefit.

The Rise of Chirality: Classical Resolution Takes Center Stage

The first major breakthrough in accessing enantiopure piperazines came through classical chiral resolution. This technique, a mainstay of organic chemistry, relies on the principle that a racemic mixture of a base (like a piperazine) will react with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility. This difference allows for the selective crystallization of one diastereomer, which can then be physically separated. Subsequent treatment with a base liberates the desired, enantiomerically enriched piperazine.

Causality in Experimental Choices: The success of classical resolution hinges on finding the right combination of resolving agent and solvent. Chiral acids derived from natural sources, such as L-(+)-tartaric acid and dibenzoyl-L-tartaric acid, are frequently employed due to their availability and low cost.[2][3] The choice of solvent is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts. Often, mixtures of solvents (e.g., water and ethanol) are screened to find the optimal conditions for selective crystallization.[2] While powerful and still used in industrial settings, classical resolution is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[4] However, this can be overcome if the unwanted enantiomer can be racemized and recycled.[5]

Workflow: Classical Resolution of a Racemic Piperazine

Caption: Workflow for obtaining a single enantiomer via classical resolution.

Experimental Protocol: Resolution of (±)-2-Methylpiperazine with L-(+)-Tartaric Acid [2][6]

-

1. Diastereomeric Salt Formation & Crystallization:

-

In a suitable reaction flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in water with gentle heating.

-

To the stirred tartaric acid solution, add racemic (±)-2-methylpiperazine (1.0 equivalent).

-

Heat the mixture until all solids dissolve completely (e.g., 70-80 °C).

-

Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt, ((R)-2-methylpiperazine)-(L)-tartrate, will begin to crystallize.

-

To maximize yield, cool the mixture in an ice bath (0-5 °C) and stir for an additional 2-4 hours.

-

Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-diastereomer salt.

-

Dry the isolated diastereomeric salt to a constant weight.

-

-

2. Liberation of (R)-2-Methylpiperazine:

-

Dissolve the dried ((R)-2-methylpiperazine)-(L)-tartrate salt in water.

-

With stirring, add a concentrated aqueous solution of sodium hydroxide (NaOH) dropwise until the solution is strongly alkaline (pH > 12). This neutralizes the tartaric acid and liberates the free amine.

-

Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or toluene).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-methylpiperazine.

-

The Advent of Asymmetric Synthesis: A Paradigm Shift

While effective, the 50% yield limitation of classical resolution spurred the development of more elegant and atom-economical approaches. The field of asymmetric synthesis aims to create the desired stereocenter directly, rather than separating it after the fact. For chiral piperazines, this has been realized through three principal strategies: chiral pool synthesis, asymmetric catalysis, and biocatalysis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[7] For nitrogen heterocycles like piperazines, α-amino acids are ideal precursors.[8] The inherent stereocenter of the amino acid is carried through a sequence of reactions to define the stereochemistry of the final piperazine product.

Causality in Experimental Choices: This strategy is powerful because the chirality is pre-installed. The key is to design a synthetic sequence that builds the piperazine ring without disturbing the original stereocenter. A common approach involves converting the amino acid into a chiral 1,2-diamine. This diamine, with its stereochemistry secured, can then undergo cyclization to form the piperazine ring. For example, an aza-Michael addition reaction is a key transformation used to form the six-membered ring from a chiral 1,2-diamine.[9] This method is particularly valuable for accessing C2-substituted piperazines where the substituent corresponds to the side chain of the starting amino acid.

Workflow: Chiral Pool Synthesis from an α-Amino Acid

Caption: Catalytic cycle for the direct asymmetric synthesis of a chiral piperazine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine [10]

-

1. Substrate Preparation: